molecular formula C9H6BrNO2S B136364 Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 145325-40-2

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B136364
CAS No.: 145325-40-2
M. Wt: 272.12 g/mol
InChI Key: REZMNBYKKVGMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrNO2S. It is characterized by a thieno[2,3-c]pyridine core structure, which is a bicyclic system containing both sulfur and nitrogen atoms. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylate. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, sulfoxides, sulfones, and various coupled products .

Scientific Research Applications

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is widely used in scientific research due to its versatile reactivity and structural properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The thieno[2,3-c]pyridine core allows it to form hydrogen bonds and π-π interactions with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to the presence of both bromine and the thieno[2,3-c]pyridine core. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including the Suzuki-Miyaura coupling, which allows for the incorporation of different aryl groups. The structural formula can be represented as follows:

C9H7BrN2O2\text{C}_9\text{H}_7\text{BrN}_2\text{O}_2

This structure features a thieno-pyridine core that is crucial for its biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, a derivative compound (referred to as 2e ) was evaluated against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468. The results indicated that 2e had a GI50 value of 13 μM, effectively reducing cell viability and proliferation in these cancer cells while showing minimal toxicity to non-tumorigenic MCF-12A cells .

Table 1: Antitumor Activity of Compound 2e

Cell LineGI50 (μM)Effect on Non-Tumorigenic Cells
MDA-MB-23113Minimal effect
MDA-MB-468Not specifiedMinimal effect
MCF-12ANot specifiedNo significant inhibition

The mechanism by which this compound exerts its effects appears to involve alterations in cell cycle dynamics. Flow cytometry analysis revealed that treatment with 2e increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a halt in cell cycle progression . Unlike many anticancer agents, 2e did not significantly alter levels of apoptotic markers such as PARP or caspase-3, indicating that apoptosis may not be the primary mechanism of action for this compound .

Case Studies and Research Findings

A pivotal study investigated the effects of various thieno-pyridine derivatives on TNBC cell lines. The findings underscored the potential of these compounds as targeted therapies for aggressive cancer types. Specifically, the study highlighted:

  • Growth Inhibition : Significant growth inhibition was observed in TNBC cells treated with 2e , while non-tumorigenic cells remained largely unaffected.
  • Cell Cycle Analysis : The compound's ability to modulate cell cycle phases was confirmed through rigorous flow cytometry protocols.
  • In Vivo Efficacy : In ovo models demonstrated reduced tumor sizes when grafted with TNBC cells treated with 2e , further supporting its therapeutic potential .

Properties

IUPAC Name

methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZMNBYKKVGMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594328
Record name Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145325-40-2
Record name Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.